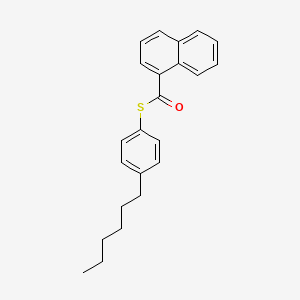
S-(4-Hexylphenyl) naphthalene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Hexylphenyl) naphthalene-1-carbothioate is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Hexylphenyl) naphthalene-1-carbothioate typically involves the reaction of 4-hexylphenol with naphthalene-1-carbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Hexylphenyl) naphthalene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
S-(4-Hexylphenyl) naphthalene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of S-(4-Hexylphenyl) naphthalene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-Methylphenyl) naphthalene-1-carbothioate
- S-(4-Ethylphenyl) naphthalene-1-carbothioate
- S-(4-Propylphenyl) naphthalene-1-carbothioate
Uniqueness
S-(4-Hexylphenyl) naphthalene-1-carbothioate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides distinct hydrophobic interactions that can enhance the compound’s binding affinity to certain molecular targets .
Propriétés
Numéro CAS |
24197-81-7 |
|---|---|
Formule moléculaire |
C23H24OS |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
S-(4-hexylphenyl) naphthalene-1-carbothioate |
InChI |
InChI=1S/C23H24OS/c1-2-3-4-5-9-18-14-16-20(17-15-18)25-23(24)22-13-8-11-19-10-6-7-12-21(19)22/h6-8,10-17H,2-5,9H2,1H3 |
Clé InChI |
YRQUOKBSXAMANC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


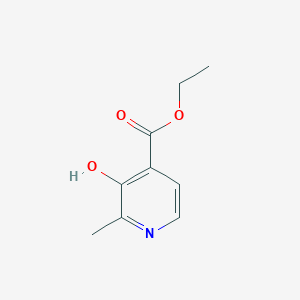
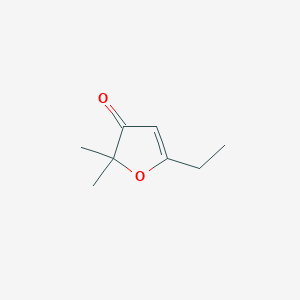
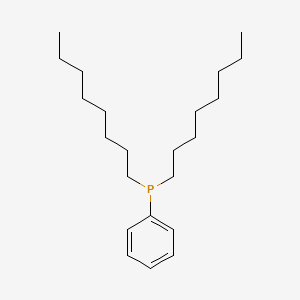

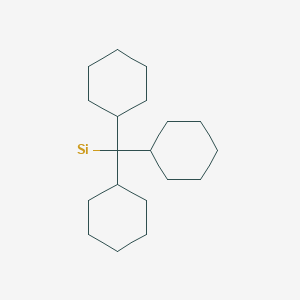

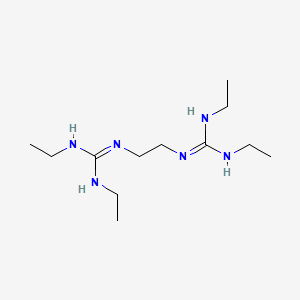
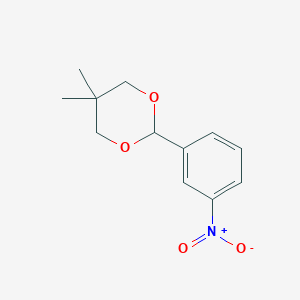
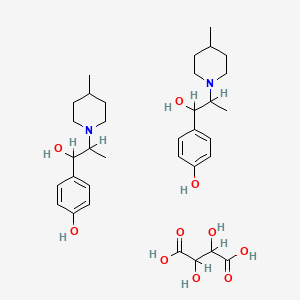
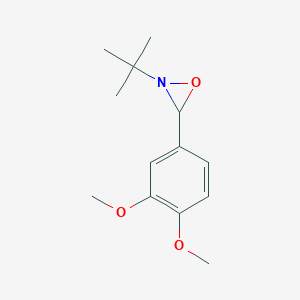
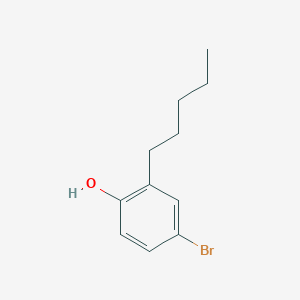
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
